![molecular formula C11H14ClNO3S B4583884 4-[(3-chlorobenzyl)sulfonyl]morpholine](/img/structure/B4583884.png)

4-[(3-chlorobenzyl)sulfonyl]morpholine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-[(3-chlorobenzyl)sulfonyl]morpholine derivatives often involves the reaction of substituted aryl sulfonyl chlorides with morpholine or its precursors. A typical synthesis route might include the substitution of morpholine on a difluoro-nitrobenzene compound under neat conditions, followed by nitro group reduction and subsequent reactions with sulfonyl chlorides to yield the desired sulfonamides or carbamates in good yields (Janakiramudu et al., 2017). Other methods involve electrochemical synthesis in the presence of arylsulfinic acids, utilizing a commercial carbon anode to achieve the formation of sulfonamide derivatives (Beiginejad & Nematollahi, 2014).

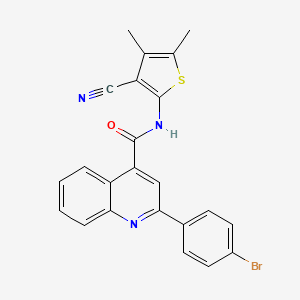

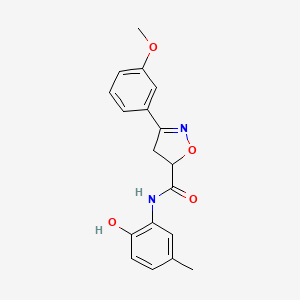

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including 4-[(3-chlorobenzyl)sulfonyl]morpholine, is characterized by spectroscopic techniques such as IR, NMR (1H and 13C NMR), and mass spectrometry. X-ray crystallography reveals details about the conformation and orientation of the molecule, showing how the benzene rings and morpholine groups are arranged relative to each other and the sulfonyl group (Kumar et al., 2012).

Chemical Reactions and Properties

4-[(3-Chlorobenzyl)sulfonyl]morpholine and its derivatives participate in a variety of chemical reactions, including those involving antimicrobial activities against multidrug-resistant strains and modulation of antibiotic activity. The structure-activity relationships are crucial for understanding the compound's efficacy against specific microbial strains (Oliveira et al., 2015).

Physical Properties Analysis

The physical properties of 4-[(3-chlorobenzyl)sulfonyl]morpholine derivatives are derived from their molecular structure, influencing solubility, boiling and melting points, and stability. Studies involving computational analysis and dynamic NMR spectroscopy provide insights into the ring inversion barriers and the effect of substituents on the compound's physical properties (Modarresi-Alam et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with various organic and inorganic agents, are influenced by the sulfonyl and morpholine groups. The compound's ability to undergo sulfonylation, cyclization, and other reactions under specific conditions highlights its versatility in organic synthesis and potential utility in creating novel derivatives with varied biological activities (Kravchenko et al., 2005).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-(Phenylsulfonyl) morpholine, a compound closely related to 4-[(3-chlorobenzyl)sulfonyl]morpholine, has been investigated for its antimicrobial properties. It was found to modulate antibiotic activity against multidrug-resistant strains of various microorganisms, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and strains of fungi such as Candida albicans. This modulation effect was particularly noted when used in combination with amikacin against P. aeruginosa, significantly reducing the minimum inhibitory concentration (MIC) needed for the antibiotic to be effective (Oliveira et al., 2015).

Synthesis and Biological Interest

A series of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, were synthesized and showed significant antimicrobial potency. These compounds, including derivatives of 4-[(3-chlorobenzyl)sulfonyl]morpholine, exhibited promising activity against bacterial and fungal strains, with MIC values ranging from 6.25 to 25.0 µg/mL. Molecular docking studies predicted good affinity and orientation at the active enzyme site of these compounds, correlating with their in vitro antimicrobial screening results (Janakiramudu et al., 2017).

Carbonic Anhydrase Inhibition

Compounds containing the sulfonamide group, similar to 4-[(3-chlorobenzyl)sulfonyl]morpholine, were tested as inhibitors of carbonic anhydrase isoenzymes. These inhibitors showed nanomolar half-maximal inhibitory concentration (IC50) values, indicating potent inhibition. Such findings suggest potential applications in treating conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).

Anticancer Activity

Novel indole-based sulfonohydrazide derivatives containing the morpholine ring, akin to 4-[(3-chlorobenzyl)sulfonyl]morpholine, were synthesized and evaluated for their anticancer activity against human breast cancer cells. Among the compounds tested, one specific derivative demonstrated significant inhibition of both estrogen receptor-positive and triple-negative breast cancer cell lines, suggesting the potential of such compounds for cancer therapy (Gaur et al., 2022).

Caspase-3 Inhibition

A new chemotype of nonpeptide small molecule inhibitors of caspase-3, including 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-pyrrolo[3,4-c]quinoline-1,3-diones, was discovered. Some of these compounds were highly potent, with IC50 values in the range of 3-10 nM, highlighting a potential avenue for therapeutic intervention in diseases where caspase-3 activity is relevant (Kravchenko et al., 2005).

Eigenschaften

IUPAC Name |

4-[(3-chlorophenyl)methylsulfonyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c12-11-3-1-2-10(8-11)9-17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFVWEHTAAMACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Chlorobenzyl)sulfonyl]morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4583806.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4583808.png)

![N-(4-methylphenyl)-N'-(5-{2-[(2-phenoxyethyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4583815.png)

![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4583822.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4583831.png)

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4583834.png)

![N-(4-tert-butylcyclohexyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4583862.png)

![N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4583871.png)

![N-(3-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B4583873.png)

![3-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4583885.png)

![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4583897.png)

![[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4583905.png)